molecular formula C20H18BrN3O5 B11657798 5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11657798
M. Wt: 460.3 g/mol
InChI Key: WOIWWAABWKWSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound belonging to the pyrazoline family. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a pyrazoline ring substituted with bromophenyl and nitrophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, offering favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoline derivatives.

Scientific Research Applications

5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of bromophenyl and nitrophenyl groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C20H18BrN3O5

Molecular Weight

460.3 g/mol

IUPAC Name

5-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C20H18BrN3O5/c21-15-9-7-13(8-10-15)17-12-18(14-3-1-4-16(11-14)24(28)29)23(22-17)19(25)5-2-6-20(26)27/h1,3-4,7-11,18H,2,5-6,12H2,(H,26,27)

InChI Key

WOIWWAABWKWSQO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.